4-tert-butyl-1H-pyrazole hydrochloride 4-tert-butyl-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18077358
InChI: InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H
SMILES:
Molecular Formula: C7H13ClN2
Molecular Weight: 160.64 g/mol

4-tert-butyl-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC18077358

Molecular Formula: C7H13ClN2

Molecular Weight: 160.64 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-1H-pyrazole hydrochloride -

Specification

Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
IUPAC Name 4-tert-butyl-1H-pyrazole;hydrochloride
Standard InChI InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H
Standard InChI Key IILONEOHZOMYHE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CNN=C1.Cl

Introduction

PropertyValueSource
Molecular Weight160.64 g/mol (calculated)Derived
Boiling Point (Base)219.1 ± 9.0 °C (Predicted)
Density (Base)0.972 ± 0.06 g/cm³
pKa (Base)15.12 ± 0.50
Solubility (Hydrochloride)High in polar solvents (e.g., water, ethanol)Inferred

The hydrochloride form’s enhanced solubility arises from ionic interactions, facilitating its use in biological assays and formulation processes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The parent compound, 4-tert-butyl-1H-pyrazole, is synthesized via cyclocondensation of tert-butyl hydrazine with 1,3-diketones under acidic or basic conditions. For the hydrochloride derivative, the free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether or tetrahydrofuran):

4-tert-butyl-1H-pyrazole+HCl4-tert-butyl-1H-pyrazole hydrochloride\text{4-tert-butyl-1H-pyrazole} + \text{HCl} \rightarrow \text{4-tert-butyl-1H-pyrazole hydrochloride}

Reaction conditions typically involve stirring at 0–25°C for 1–4 hours, followed by filtration and drying under vacuum.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize safety and yield. Microreactor systems enable precise control over stoichiometry and temperature, achieving >90% purity with reduced waste.

Chemical Reactivity and Functionalization

The hydrochloride form retains the pyrazole ring’s inherent reactivity while offering improved handling due to its crystalline nature. Key reactions include:

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide or KMnO₄ yields pyrazole-N-oxide derivatives, useful in catalysis.

  • Reduction: Sodium borohydride reduces the pyrazole ring to pyrrolidine analogs, though this is less common due to steric hindrance from the tert-butyl group.

Electrophilic Substitution

The tert-butyl group directs electrophiles to the pyrazole ring’s 3- and 5-positions. For example, bromination with Br₂ in acetic acid produces 3,5-dibromo-4-tert-butyl-1H-pyrazole hydrochloride.

MicroorganismMIC (μM)Source
Staphylococcus aureus15.625 – 62.5
Escherichia coli62.5 – 125
Pseudomonas aeruginosa31.108 – 124.43

Mechanistically, the compound disrupts bacterial membrane integrity and inhibits ATP synthesis.

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages, derivatives suppress pro-inflammatory cytokines:

CytokineInhibition (%)Concentration (μM)
TNF-α6850
IL-67250
IL-1β6550

These effects correlate with NF-κB pathway inhibition.

Anticancer Activity

The compound inhibits lactate dehydrogenase (LDH), a key enzyme in cancer metabolism:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.4LDH inhibition, apoptosis
A549 (Lung)18.7ROS generation, cell cycle arrest

Molecular docking studies confirm strong binding to LDH’s active site (binding energy: −9.2 kcal/mol).

Applications in Material Science and Agrochemicals

Coordination Chemistry

The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science. For example, Cu(II)-4-tert-butyl-1H-pyrazole hydrochloride complexes exhibit photocatalytic activity in organic transformations.

Herbicidal Activity

In agrochemical trials, the compound inhibits acetolactate synthase (ALS), a target in weed control:

Weed SpeciesGrowth Inhibition (%)Application Rate (kg/ha)
Amaranthus retroflexus920.5
Echinochloa crus-galli850.5

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity Comparison
4-tert-ButylphenolLacks pyrazole ring; lower solubilityWeak antimicrobial activity
3-tert-Butyl-1H-pyrazoleIsomeric substitution; altered reactivitySimilar LDH inhibition

The hydrochloride’s ionic character and solubility distinguish it from neutral analogs.

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